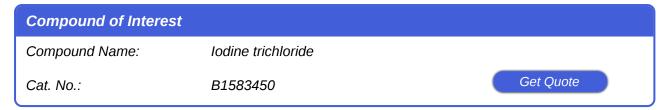


Thermodynamic Properties of Solid-State Iodine Trichloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **iodine trichloride** (ICl₃) in its solid state. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for this reactive interhalogen compound. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate understanding and application.

Introduction to Iodine Trichloride

lodine trichloride is a bright yellow, crystalline solid with a pungent odor. In the solid state, it exists as a planar dimer, I₂Cl₆. It is a highly reactive compound and a strong oxidizing agent, making it a substance of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process safety, reaction optimization, and the development of novel applications.

Quantitative Thermodynamic Data

The key thermodynamic parameters for solid **iodine trichloride** at standard conditions (298.15 K and 1 bar) are summarized in the table below.



Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔHf°	-88.5	kJ/mol
Standard Molar Entropy	S°	240	J/(mol·K)
Heat Capacity (at 298 K)	Ср	120	J/(mol·K)
Standard Gibbs Free Energy of Formation (Calculated)	ΔGf°	-39.7	kJ/mol

Calculation of Standard Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation was calculated using the following equation:

$$\Delta Gf^{\circ} = \Delta Hf^{\circ} - T\Delta Sf^{\circ}$$

Where:

- ΔHf° is the standard enthalpy of formation of ICl₃(s).
- T is the standard temperature (298.15 K).
- ΔSf° is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states: $\Delta Sf^{\circ} = S^{\circ}(ICl_3, s) [\frac{1}{2} * S^{\circ}(Icl_3, s) + \frac{3}{2} * S^{\circ}(Cl_2, g)]$

The standard entropy values for the elements are:

- $S^{\circ}(I_2, s) = 116.14 \text{ J/(mol·K)}$
- $S^{\circ}(Cl_2, g) = 223.08 \text{ J/(mol·K)[1][2]}$



Therefore, $\Delta Sf^{\circ} = 240 \text{ J/(mol \cdot K)} - [\frac{1}{2} * 116.14 \text{ J/(mol \cdot K)} + \frac{3}{2} * 223.08 \text{ J/(mol \cdot K)}] \Delta Sf^{\circ} = 240 - (58.07 + 334.62) \text{ J/(mol \cdot K)} \Delta Sf^{\circ} = -152.69 \text{ J/(mol \cdot K)}$

And, $\Delta Gf^{\circ} = -88.5 \text{ kJ/mol} - (298.15 \text{ K} * -0.15269 \text{ kJ/(mol·K)}) \Delta Gf^{\circ} = -88.5 + 45.53 \text{ kJ/mol} \Delta Gf^{\circ} = -42.97 \text{ kJ/mol}$

Experimental Protocols

The determination of the thermodynamic properties of a reactive and air-sensitive compound like **iodine trichloride** requires specialized experimental procedures and handling techniques. The following sections outline detailed methodologies for the synthesis, purification, and calorimetric analysis of solid ICl₃.

Synthesis and Purification of Iodine Trichloride

Synthesis: **lodine trichloride** can be prepared by the direct reaction of iodine with an excess of liquid chlorine at low temperatures.[3] A typical laboratory-scale synthesis involves the following steps:

- A known mass of high-purity solid iodine is placed in a pre-weighed glass reaction vessel.
- The vessel is cooled to approximately -70 °C using a dry ice/acetone bath.
- An excess of liquid chlorine is carefully condensed into the reaction vessel.
- The mixture is allowed to react with gentle warming to room temperature while stirring. The formation of bright yellow crystals of **iodine trichloride** will be observed.
- Once the reaction is complete, any unreacted chlorine is removed by passing a stream of dry nitrogen gas over the product.

Purification: For high-purity **iodine trichloride** suitable for calorimetric measurements, sublimation is the preferred method of purification.[4]

• The crude **iodine trichloride** is transferred to a sublimation apparatus under an inert, dry atmosphere (e.g., in a glovebox).



- The apparatus is evacuated, and the crude material is gently heated to a temperature slightly above room temperature.
- The purified **iodine trichloride** sublimes and is collected on a cold finger or a cooled surface within the apparatus.
- The purified crystals are then carefully collected and stored in a sealed container under an inert atmosphere to prevent decomposition and reaction with moisture.

Determination of Heat Capacity (Cp) by Adiabatic Calorimetry

Adiabatic calorimetry is a suitable technique for measuring the heat capacity of reactive solids as it minimizes heat exchange with the surroundings, leading to high accuracy.[5][6]

Experimental Workflow:

- Sample Preparation: A precisely weighed sample (typically 1-5 g) of purified iodine
 trichloride is hermetically sealed in a sample container made of an inert material (e.g., goldplated copper) inside a glovebox to prevent exposure to air and moisture.
- Calorimeter Setup: The sealed sample container is placed inside the adiabatic calorimeter.
 The calorimeter consists of an inner vessel (containing the sample) and an outer adiabatic shield.
- Evacuation and Thermal Equilibration: The calorimeter is evacuated to a high vacuum to eliminate heat transfer by convection. The system is then cooled to the starting temperature of the experiment (e.g., liquid nitrogen or helium temperatures) and allowed to reach thermal equilibrium.
- Heating and Data Acquisition: A known amount of electrical energy (heat) is supplied to the sample container through a heater, causing a small, incremental increase in temperature (typically 1-5 K). The temperature of the sample and the adiabatic shield are continuously monitored. The temperature of the shield is actively controlled to match the temperature of the sample, thereby minimizing heat loss.



- Data Analysis: The heat capacity of the sample is calculated from the electrical energy supplied (Q), the resulting temperature rise (ΔT), and the known heat capacity of the sample container (Ccontainer) using the equation: Cp,sample = (Q / ΔT) - Ccontainer
- This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Formation (ΔHf°) by Bomb Calorimetry

Due to the reactive nature of **iodine trichloride**, direct synthesis from its elements within a bomb calorimeter is challenging. Therefore, the enthalpy of formation is typically determined indirectly through the enthalpy of reaction with a suitable reagent. A common method involves reaction with a reducing agent in solution.

Experimental Workflow:

- Calorimeter Calibration: The heat capacity of the bomb calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- Sample Preparation: A known mass of purified **iodine trichloride** is encapsulated in a sealed, thin-walled glass ampoule under an inert atmosphere.
- Reaction Setup: The sealed ampoule is placed in the bomb calorimeter, which contains a solution of a suitable reducing agent (e.g., a standardized solution of arsenious acid). The bomb is then sealed and pressurized with an inert gas like argon.
- Initiation of Reaction: The calorimeter is placed in a water bath, and the system is allowed to reach thermal equilibrium. The reaction is initiated by breaking the glass ampoule, allowing the **iodine trichloride** to react with the reducing solution.
- Temperature Measurement: The temperature of the water in the calorimeter is precisely measured before and after the reaction to determine the temperature change (ΔT).
- Data Analysis: The heat of reaction (qrxn) is calculated using the equation: qrxn = Ccal * ΔT where Ccal is the heat capacity of the calorimeter system.

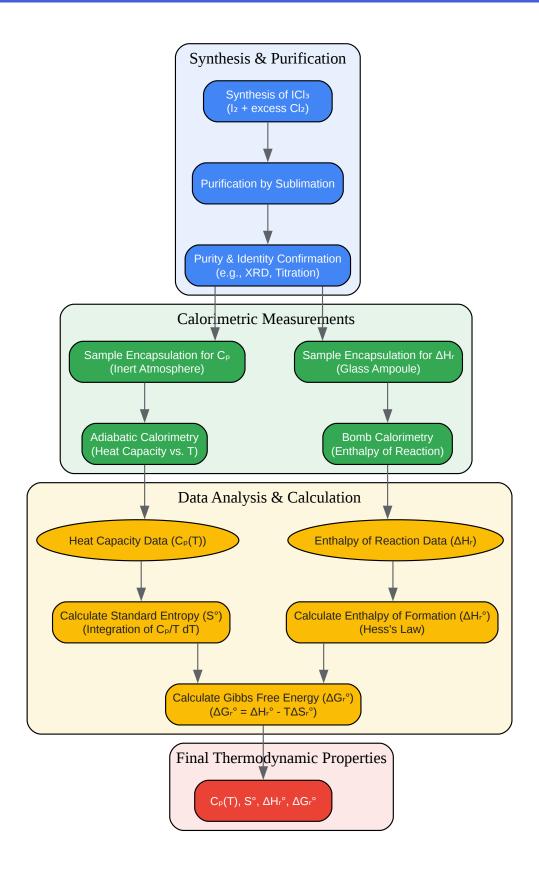


The standard enthalpy of the reaction is then determined, and through a Hess's Law cycle
involving the known enthalpies of formation of the other reactants and products in the
reaction, the standard enthalpy of formation of iodine trichloride can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of solid-state **iodine trichloride**.





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Caption: Workflow for determining thermodynamic properties of ICl3.



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